molecular formula C15H15N5O3S B2959361 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1190755-36-2

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2959361
CAS No.: 1190755-36-2
M. Wt: 345.38
InChI Key: DLNDFDDAGSAVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

A novel and efficient synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed, leveraging a one-pot three-component condensation reaction. This method, utilizing aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature without catalysts, offers an alternative approach for synthesizing benzo[b][1,5]diazepine derivatives. These compounds, sharing a closely related ring system to the compound , demonstrate a broad spectrum of biological activities, underscoring the synthetic versatility and potential applicability of such structures in medicinal chemistry and drug development (Shaabani et al., 2009).

Biological Activity and Therapeutic Potential

Research into benzodiazepine-3-carboxamide derivatives, similar in structure to the specified compound, has highlighted their potential as therapeutic and prophylactic agents for conditions like diabetes, diabetic nephropathy, or glomerulosclerosis. The exploration of these derivatives through multistep synthesis processes, often requiring expensive catalysts under sensitive conditions, emphasizes the ongoing efforts to uncover new medicinal compounds and the significance of developing more efficient synthetic methods for such complex molecules (Shaabani et al., 2009).

Chemical Transformations and New Scaffolds

The compound's benzodiazepine core is notably versatile, facilitating various chemical transformations. For instance, cyclization of certain benzamides to benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones via sodium hydride treatment or palladium-catalyzed C-N coupling showcases the reactivity and functional adaptability of such frameworks. Subsequent reactions under different conditions can lead to diverse structures, such as 3,5-dioxo-4,5-dihydro-3H-benzo[e][1,4]diazepine-2-carbonitrile and 2-(4-substituted-1,2,5-thiadiazol-3-yl)quinazolin-4(3H)-ones, further illustrating the potential for generating new chemical entities for various scientific applications (Kalogirou et al., 2021).

Properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-8-19-20-15(24-8)18-12(21)7-6-11-14(23)16-10-5-3-2-4-9(10)13(22)17-11/h2-5,11H,6-7H2,1H3,(H,16,23)(H,17,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNDFDDAGSAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.